h-89
CAS No.: 127243-85-0
Cat. No.: VC0002393
Molecular Formula: C20H22BrCl2N3O2S
Molecular Weight: 519.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127243-85-0 |
---|---|
Molecular Formula | C20H22BrCl2N3O2S |
Molecular Weight | 519.3 g/mol |
IUPAC Name | N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride |
Standard InChI | InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; |
Standard InChI Key | GELOGQJVGPIKAM-WTVBWJGASA-N |
Isomeric SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl |
SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl |
Chemical Profile and Initial Characterization of H-89
H-89 belongs to the isoquinoline sulfonamide class of kinase inhibitors, distinguished by its bromocinnamyl side chain. Its molecular formula is , with a molecular weight of 485.38 g/mol. The compound was developed as a derivative of H-8 (N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide) to improve selectivity for PKA. Early in vitro studies demonstrated that H-89 inhibits PKA with an IC of 48 nM, approximately 30-fold more potent than H-8 . This enhanced specificity was attributed to structural modifications that optimized interactions with the ATP-binding pocket of the PKA catalytic subunit.
Mechanisms of PKA Inhibition and Off-Target Effects
Competitive Inhibition at the ATP-Binding Site
H-89 functions as a competitive inhibitor by binding to the ATP pocket of PKA’s catalytic subunit. Structural analyses indicate that the bromocinnamyl group of H-89 forms hydrophobic interactions with residues in the kinase domain, while the sulfonamide moiety engages in hydrogen bonding with key amino acids such as Glu121 and Thr183 . This binding mode prevents ATP from accessing its catalytic site, thereby blocking phosphate transfer to substrate proteins.
Table 1: Effects of H-89 on Luciferase Variants
Luciferase Type | H-89 Concentration (µM) | Signal Reduction (%) | PKA Independence Confirmed? |
---|---|---|---|
RLuc | 10 | 51 ± 15 | Yes |
RLuc8 | 10 | 54 ± 14 | Yes |
Firefly Luciferase | 10 | 0 | N/A |
In contrast, the PKA inhibitor KT5720 showed no interference with RLuc8 activity at concentrations up to 10 µM . This divergence underscores the need for careful reagent selection in kinase studies employing luminescent reporters.
Cellular and Physiological Impacts of H-89
Modulation of Cell Survival Pathways in Oncology Models
In human colon cancer Caco-2 cells, H-89 induced dose-dependent growth inhibition and morphological changes consistent with apoptosis . Paradoxically, these effects coincided with activation of the pro-survival Akt/PKB pathway, as evidenced by increased phosphorylation of Akt at Ser473 . Co-treatment with the PI3K inhibitor LY294002 abrogated Akt activation and potentiated H-89-induced apoptosis, suggesting that H-89’s cytotoxicity is partially counterbalanced by compensatory survival signals .
Regulation of Secretory Protein Trafficking
H-89 disrupts intracellular transit of regulated secretory proteins in rat lacrimal glands. By inhibiting PKA-mediated phosphorylation events, H-89 delays the packaging of proteins such as β-hexosaminidase into secretory granules, leading to their accumulation in trans-Golgi networks . This effect is reversible upon H-89 washout, aligning with its characterization as a competitive kinase inhibitor .
Therapeutic Implications and Limitations
Challenges in Specificity and Experimental Design
The dual role of H-89 as both a kinase inhibitor and luciferase suppressor necessitates rigorous control experiments in cell-based assays. For example, studies using RLuc-based transcriptional reporters to monitor cAMP response element (CRE) activity may conflate PKA inhibition with artifactual signal loss . Researchers are advised to:
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